3-acetyl-3-methyldihydrofuran-2(3H)-one

Description

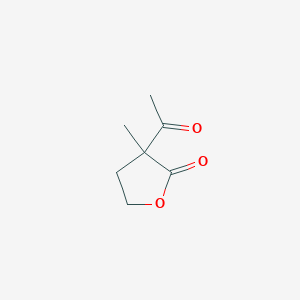

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)7(2)3-4-10-6(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGCPFTXXDWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864258 | |

| Record name | 3-Acetyl-3-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-19-9 | |

| Record name | 3-Acetyldihydro-3-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetyl-alpha-methyl-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-acetyl-α-methyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-acetyl-3-methyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-acetyl-3-methyldihydrofuran-2(3H)-one (also known as α-acetyl-α-methyl-γ-butyrolactone). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a derivative of γ-butyrolactone, a common scaffold in many natural products and pharmacologically active compounds. The presence of a quaternary carbon at the α-position, substituted with both an acetyl and a methyl group, imparts unique chemical characteristics to the molecule. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][2][3] |

| CAS Number | 1123-19-9 | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone, α-acetyl-α-methyl-γ-butyrolactone | [1][2][3] |

| Boiling Point | 95-100 °C at 0.007 bar (368-373 K) | [2] |

| Purity | >98.0% (GC) | |

| Appearance | Colorless to brown clear liquid |

Synthesis and Characterization

General Synthetic Approach

A common route to α-acetyl-γ-butyrolactones involves the acylation of γ-butyrolactone. One documented method utilizes the condensation reaction between γ-butyrolactone and ethyl acetate in the presence of a strong base, such as sodium metal.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of α-acetyl-γ-butyrolactone.

Experimental Protocol (Adapted from the synthesis of α-acetyl-γ-butyrolactone)

Materials:

-

γ-Butyrolactone

-

Ethyl acetate

-

Sodium metal

-

Inert gas (e.g., Nitrogen or Argon)

-

Acid solution (e.g., Hydrochloric acid) for neutralization

-

Organic solvent for extraction (if necessary)

Procedure:

-

Preparation of Sodium Metal: In a reaction vessel under an inert atmosphere, sodium metal is heated until molten.

-

Reaction Setup: A separate reaction vessel is charged with γ-butyrolactone and ethyl acetate. The mixture is heated to reflux.

-

Condensation: The molten sodium is added dropwise to the refluxing mixture. The reaction is maintained at reflux for several hours to ensure complete condensation.

-

Neutralization: After the reaction is complete, the mixture is cooled and neutralized with an acid solution.

-

Workup and Purification: The organic phase is separated, and the crude product is purified by distillation under reduced pressure to yield the final product.

Note: This is a generalized procedure and would require optimization for the synthesis of the methylated analog, likely by starting with α-methyl-γ-butyrolactone.

Spectroscopic Data

Detailed NMR data for this compound is not available in the public domain. However, the NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the carbonyl groups of the lactone and the acetyl moiety.

-

Mass Spectrum (MS): The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the γ-butyrolactone scaffold is present in a wide range of biologically active molecules. Various derivatives of γ-butyrolactone have been investigated for their potential as antimicrobial, antitumor, and cytotoxic agents. The introduction of an α-acetyl-α-methyl substitution could modulate the biological activity and pharmacokinetic properties of the parent lactone. Further research is warranted to explore the potential of this compound in drug discovery and development.

Logical Relationship of γ-Butyrolactone Derivatives to Biological Activity:

Caption: Relationship between the core scaffold and potential biological activities.

Safety and Handling

Commercial suppliers indicate that this compound should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information.

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Technical Guide: Physicochemical Characteristics of α-Acetyl-α-methyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of α-Acetyl-α-methyl-γ-butyrolactone. The information is compiled from various sources to assist in research, development, and application of this compound.

Physicochemical Properties

α-Acetyl-α-methyl-γ-butyrolactone is a colorless or yellowish liquid.[1] It is soluble in organic solvents such as ethanol, acetic acid, chloroform, and benzene.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of α-Acetyl-α-methyl-γ-butyrolactone

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C at 5 torr | [1][2] |

| Flash Point | 111 °C | [1][2] |

| Refractive Index | 1.456 (n20/D) | [1][2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Solubility | Soluble in ethanol, acetic acid, chloroform, benzene | [1] |

Experimental Protocols

Synthesis of α-Acetyl-γ-butyrolactone (General Method)

The synthesis of α-acetyl-γ-butyrolactone typically involves the acylation of γ-butyrolactone. One common method is the condensation reaction with ethyl acetate using a strong base as a catalyst.

Materials:

-

γ-butyrolactone (GBL)

-

Ethyl acetate (EtOAc)

-

Sodium metal (or other strong base like sodium ethoxide)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Benzene (for extraction)

Procedure:

-

In a reaction vessel, dissolve γ-butyrolactone in a suitable solvent like toluene.

-

Add ethyl acetate to the solution.

-

Under an inert atmosphere (e.g., nitrogen), gradually add a strong base such as sodium metal. The reaction is exothermic and should be controlled.

-

After the addition of the base, the mixture is typically heated under reflux for several hours to drive the condensation reaction to completion.

-

Upon completion, the reaction mixture is cooled and then neutralized with a dilute acid, such as hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a solvent like benzene.

-

The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield α-acetyl-γ-butyrolactone.

α-Methylation of α-Acetyl-γ-butyrolactone (General Method)

The introduction of the α-methyl group can be achieved through the alkylation of the enolate of α-acetyl-γ-butyrolactone.

Materials:

-

α-Acetyl-γ-butyrolactone

-

A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide - LDA)

-

A methylating agent (e.g., methyl iodide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF or diethyl ether)

-

Aqueous workup solution (e.g., saturated ammonium chloride)

Procedure:

-

Dissolve α-acetyl-γ-butyrolactone in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base to deprotonate the α-carbon, forming the enolate.

-

After the enolate formation is complete, add the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction by adding a suitable aqueous solution, such as saturated ammonium chloride.

-

Extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The final product, α-Acetyl-α-methyl-γ-butyrolactone, can be purified by chromatography or distillation.

Analytical Characterization

The characterization of α-Acetyl-α-methyl-γ-butyrolactone can be performed using standard analytical techniques for small organic molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight. GC-MS analysis is a common method for the quantification of γ-butyrolactone and its derivatives in various matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure and confirming the presence of the acetyl and methyl groups at the α-position of the butyrolactone ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the ketone carbonyl groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 2(3H)-Furanone, 3-acetyldihydro-3-methyl-.

Biological Activity and Applications

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of α-Acetyl-α-methyl-γ-butyrolactone. However, the broader class of γ-butyrolactones and, more specifically, α-methylene-γ-butyrolactones, are known to exhibit a range of biological effects.

-

Cytotoxic and Antitumor Activity: Many α-methylene-γ-butyrolactones have been shown to possess cytotoxic and antiproliferative properties against various cancer cell lines.[3][4][5][6] This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and other biomolecules.

-

GABA Receptor Modulation: Some alkyl-substituted γ-butyrolactones have been found to modulate the function of GABA(A) receptors in the central nervous system.[5]

-

Pharmaceutical Intermediate: α-Acetyl-α-methyl-γ-butyrolactone is used as an intermediate in the synthesis of the anti-angina drug nifedipine.[1] Nifedipine is a calcium channel blocker that works by dilating coronary and peripheral blood vessels.[1]

Due to the lack of specific data on signaling pathways for α-Acetyl-α-methyl-γ-butyrolactone, a diagram for a known pathway cannot be provided.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chemical compound like α-Acetyl-α-methyl-γ-butyrolactone.

Caption: General workflow for synthesis and characterization.

Logical Relationship in Synthesis

The following diagram illustrates the logical steps and reagents involved in the proposed two-step synthesis of α-Acetyl-α-methyl-γ-butyrolactone.

Caption: Proposed two-step synthesis of the target compound.

References

- 1. Synthesis method of alpha-acetyl-gamma-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS: 1123-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS Number: 1123-19-9), a gamma-butyrolactone derivative. The document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis and purification, and explores its potential biological activities based on structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known anticonvulsant properties of α-substituted γ-butyrolactones and their modulation of the GABA(A) receptor, providing a basis for future research. Experimental workflows for synthesis and hypothetical biological screening are visualized, offering a practical framework for laboratory investigation.

Chemical and Physical Properties

This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a colorless to yellowish liquid.[1] It is a derivative of γ-butyrolactone with acetyl and methyl substituents at the alpha position. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1123-19-9 | [2] |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C at 5 torr | |

| Flash Point | 111 °C | |

| Refractive Index (n20/D) | 1.456 | |

| Purity | >98% (commercially available) | [2] |

Synthesis and Purification

While a specific detailed protocol for the synthesis of this compound is not extensively documented in a single source, a plausible two-step synthesis can be devised based on the known chemistry of β-keto lactones. The first step involves the synthesis of the precursor, 2-acetyl-γ-butyrolactone, followed by α-methylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-acetyl-γ-butyrolactone

This step involves the acylation of γ-butyrolactone with an acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

-

Materials: γ-butyrolactone, ethyl acetate, sodium ethoxide, toluene (or another suitable solvent), hydrochloric acid (for neutralization).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared, or commercially available sodium ethoxide is suspended in an appropriate solvent like toluene.

-

A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the stirred base suspension at a controlled temperature, typically between 30-60°C.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the condensation reaction.

-

The resulting sodium enolate of 2-acetyl-γ-butyrolactone is then carefully neutralized with an acid, such as dilute hydrochloric acid, to a pH of 6-7.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-acetyl-γ-butyrolactone.

-

Step 2: α-Methylation of 2-acetyl-γ-butyrolactone

This step involves the deprotonation of the α-carbon of 2-acetyl-γ-butyrolactone with a strong base to form an enolate, which is then alkylated with a methylating agent like methyl iodide.

-

Materials: 2-acetyl-γ-butyrolactone, sodium methoxide (or another suitable base), methyl iodide, methanol (or another suitable solvent), hydrochloric acid (for neutralization).

-

Procedure:

-

2-acetyl-γ-butyrolactone is dissolved in a dry aprotic solvent, such as THF or DMF, in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a strong base, such as sodium methoxide or lithium diisopropylamide (LDA), is added portion-wise to form the enolate.

-

Methyl iodide is then added dropwise to the reaction mixture, and the solution is stirred at a low temperature for a few hours, then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

Experimental Protocol: Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Apparatus: A standard fractional distillation setup with a Vigreux column, a condenser, a receiving flask, and a vacuum pump.

-

Procedure:

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in the available scientific literature. However, studies on structurally similar α-substituted γ-butyrolactones provide valuable insights into its potential pharmacological effects.

Anticonvulsant Activity of α-Substituted γ-Butyrolactones

Several studies have demonstrated that α-substituted γ-butyrolactones possess anticonvulsant properties.[5][6] For instance, compounds like α,α-dimethyl- and α-ethyl-α-methyl-γ-butyrolactone have shown a spectrum of activity similar to the anti-epileptic drug ethosuximide.[5] These compounds have been found to be effective in preventing seizures induced by chemical convulsants like pentylenetetrazol (PTZ) and picrotoxin.[7]

| Compound | Seizure Model | Effect | Reference |

| α,α-dimethyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant | [5] |

| α-ethyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant | [5][7] |

| α-benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant (enantioselective) | [8] |

Modulation of GABA(A) Receptors

The anticonvulsant effects of α-substituted γ-butyrolactones are believed to be mediated through their interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9] These compounds act as positive allosteric modulators of the GABA(A) receptor, enhancing the effect of GABA.[10] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.

It is proposed that there is a distinct "lactone site" on the GABA(A) receptor complex, separate from the binding sites of other modulators like benzodiazepines and barbiturates.[11]

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for α-substituted γ-butyrolactones as positive allosteric modulators of the GABA(A) receptor. It is important to note that this is a hypothetical pathway for this class of compounds and has not been experimentally validated for this compound specifically.

Caption: Hypothetical signaling pathway for the modulation of GABA(A) receptors by α-substituted γ-butyrolactones.

Experimental Protocols for Biological Evaluation

To investigate the potential anticonvulsant activity of this compound, standard preclinical models such as the pentylenetetrazol (PTZ)-induced and maximal electroshock (MES)-induced seizure tests can be employed.

Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups (e.g., vehicle control, positive control like diazepam, and test compound groups at various doses).

-

The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.[12]

-

Animals are observed for the onset of clonic convulsions and the incidence of mortality for a defined period (e.g., 30 minutes).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Maximal Electroshock (MES)-Induced Seizure Test in Rats

This model is predictive of efficacy against generalized tonic-clonic seizures.

-

Animals: Male Wistar rats (100-150 g).

-

Procedure:

-

Animals are grouped and treated with the test compound or vehicle as described for the PTZ test.

-

At the time of peak effect, a maximal electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes.[13]

-

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

-

Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

-

Biological Screening Workflow

Caption: General workflow for the in vivo screening of anticonvulsant activity.

Conclusion

This compound is a readily synthesizable γ-butyrolactone derivative. While direct biological data is limited, the established anticonvulsant properties of structurally related α-substituted γ-butyrolactones and their mechanism of action via positive allosteric modulation of the GABA(A) receptor suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent for neurological disorders such as epilepsy. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to undertake the synthesis, purification, and biological evaluation of this and similar compounds. Further studies are warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. community.wvu.edu [community.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]

- 11. Alkyl-substituted gamma-butyrolactones act at a distinct site allosterically linked to the TBPS/picrotoxinin site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

An In-depth Technical Guide to 3-Acetyl-3-methyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9). While specific research on this compound is limited, this document consolidates available spectroscopic data and proposes a viable synthetic pathway based on analogous chemical transformations. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the potential applications of this and related γ-butyrolactone derivatives.

Molecular Structure and Chemical Properties

This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a substituted γ-butyrolactone. The core of the molecule is a five-membered dihydrofuranone ring. At the C3 position, it bears both an acetyl group and a methyl group, creating a quaternary stereocenter.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK--[1][2] |

| Molecular Weight | 142.15 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |

| IUPAC Name | 3-acetyl-3-methyloxolan-2-one | --INVALID-LINK--[3] |

| CAS Number | 1123-19-9 | --INVALID-LINK--[1][2] |

| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone, 3-Acetyldihydro-3-methyl-2(3H)-furanone | --INVALID-LINK--[1][2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been compiled from available public databases.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1780 | C=O stretch (lactone) |

| ~1715 | C=O stretch (ketone) |

| ~2980 | C-H stretch (alkane) |

| ~1360 | C-H bend (methyl) |

| ~1170 | C-O stretch (ester) |

Note: The exact peak positions are based on the graphical representation from the NIST database and are consistent with characteristic absorption frequencies for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Source |

| 142 | Molecular Ion (M⁺) | --INVALID-LINK--[2] |

| 100 | [M - C₂H₂O]⁺ | --INVALID-LINK--[3] |

| 85 | [M - C₂H₃O₂]⁺ | |

| 43 | [CH₃CO]⁺ |

Note: The fragmentation pattern is proposed based on the structure and common fragmentation pathways for ketones and lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available ¹H and ¹³C NMR data for this compound have not been identified. The acquisition of NMR data would be a critical step in the comprehensive characterization of this molecule.

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The synthesis of 2-acetylbutyrolactone is typically achieved through a Claisen condensation reaction.

-

Materials: γ-butyrolactone, ethyl acetate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a reaction vessel under an inert atmosphere.

-

A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the base solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the condensation to complete.

-

The reaction is then quenched with an acid (e.g., hydrochloric acid) to neutralize the base.

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

-

The introduction of the methyl group at the C3 position can be accomplished via an alkylation reaction.

-

Materials: 2-acetylbutyrolactone, a methylating agent (e.g., methyl iodide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).

-

Procedure:

-

2-acetylbutyrolactone is dissolved in the chosen solvent in a reaction vessel.

-

The base is added to the solution to deprotonate the acidic α-hydrogen.

-

The methylating agent is added to the reaction mixture.

-

The mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques such as TLC or GC).

-

The reaction mixture is filtered to remove the inorganic salts.

-

The solvent is evaporated, and the resulting crude product is purified, likely through column chromatography or distillation.

-

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activity of this compound. However, the γ-butyrolactone scaffold is present in a wide range of biologically active natural products and synthetic compounds.[4] Derivatives of γ-butyrolactone have been investigated for various pharmacological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties. The presence of the acetyl and methyl groups on the lactone ring of the title compound may modulate its biological activity and pharmacokinetic properties compared to other substituted butyrolactones. Further research is warranted to explore the potential therapeutic applications of this molecule.

Signaling Pathways and Mechanisms of Action

Due to the absence of dedicated biological studies, there is no information regarding the signaling pathways or mechanisms of action for this compound. Future research in this area would be highly valuable.

Conclusion

This compound is a structurally interesting γ-butyrolactone derivative for which foundational chemical data is available, though in-depth biological and experimental studies are lacking. This guide provides the known spectroscopic information and a scientifically sound, proposed synthetic route to encourage and facilitate further research. The exploration of the synthesis and biological evaluation of this compound and its analogs could lead to the discovery of novel molecules with potential applications in medicinal chemistry and drug development.

References

- 1. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]

- 2. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]

- 3. 3-Acetyldihydro-3-methyl-2(3H)-furanone | C7H10O3 | CID 79144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycidyl Methacrylate (C7H10O3) for Researchers and Drug Development Professionals

An IUPAC Name for a C7H10O3 Compound: oxiran-2-ylmethyl 2-methylprop-2-enoate

This technical guide provides a comprehensive overview of Glycidyl methacrylate (GMA), a versatile monomer with the chemical formula C7H10O3. The IUPAC name for this compound is oxiran-2-ylmethyl 2-methylprop-2-enoate.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, properties, and biological significance of GMA, with a focus on its applications in the biomedical and pharmaceutical fields.

Physicochemical Properties of Glycidyl Methacrylate

Glycidyl methacrylate is a colorless liquid with a characteristic fruity odor.[1] It is an ester of methacrylic acid and glycidol, containing both a reactive epoxy (oxirane) ring and a polymerizable methacrylate group, making it a bifunctional monomer.[2] This dual reactivity allows for a wide range of chemical modifications and polymerizations, rendering it a valuable building block in materials science and drug delivery. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | oxiran-2-ylmethyl 2-methylprop-2-enoate | [1] |

| Molecular Formula | C7H10O3 | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 189 °C | [2] |

| Density | 1.07 g/cm³ | [2] |

| Flash Point | 76 °C | [2] |

| Solubility in water | Approx. 50 g/L | [2] |

Synthesis of Glycidyl Methacrylate

Glycidyl methacrylate can be synthesized through several methods. The most common industrial synthesis involves the reaction of methacrylic acid with epichlorohydrin. This process typically occurs in two steps: the formation of a chlorohydrin ester intermediate, followed by dehydrochlorination to form the final product.

Experimental Protocol: Synthesis via Epichlorohydrin and Methacrylic Acid

This protocol describes a common laboratory-scale synthesis of Glycidyl methacrylate.

Materials:

-

Methacrylic acid (MAA)

-

Epichlorohydrin (ECH)

-

A quaternary ammonium salt (e.g., tetramethylammonium chloride) as a catalyst

-

A polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

-

An alkali metal hydroxide (e.g., sodium hydroxide) for dehydrochlorination

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge methacrylic acid, a molar excess of epichlorohydrin, the catalyst, and the polymerization inhibitor.

-

Heat the mixture to a specific temperature (e.g., 80-90 °C) and maintain for a set period (e.g., 2-4 hours) to facilitate the formation of the chlorohydrin ester intermediate.

-

Cool the reaction mixture.

-

Slowly add a solution of sodium hydroxide while vigorously stirring to induce dehydrochlorination and the formation of the epoxy ring. The temperature should be carefully controlled during this exothermic step.

-

After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water to remove any remaining salts and base.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain pure Glycidyl methacrylate.

Expected Yield: Yields for this reaction can vary depending on the specific conditions but are typically in the range of 80-95%.

Biological Significance and Applications in Drug Development

Glycidyl methacrylate and its polymers have garnered significant interest in the biomedical and pharmaceutical fields due to their reactive nature and biocompatibility.

Drug Delivery Systems

The epoxy group of GMA can be readily opened by various nucleophiles, allowing for the covalent attachment of drugs, targeting ligands, and other functional molecules. This has led to the development of GMA-based polymers for:

-

Controlled Drug Release: Hydrogels and nanoparticles fabricated from GMA copolymers can be designed to release drugs in response to specific stimuli such as pH or enzymes.

-

Gene Delivery: Cationic polymers synthesized from GMA derivatives have shown potential as non-viral vectors for gene therapy, capable of complexing with and delivering nucleic acids like the p53 tumor suppressor gene.[3][4]

Tissue Engineering and Biomaterials

GMA is used to modify natural and synthetic polymers to create scaffolds for tissue engineering. The epoxy groups provide reactive sites for cell adhesion peptides and growth factors, promoting cell attachment and proliferation.

Cytotoxicity and Genotoxicity

It is crucial for researchers and drug development professionals to be aware of the potential toxicity of GMA. Studies have shown that GMA can exhibit cytotoxicity and genotoxicity, particularly at higher concentrations.

-

Cytotoxicity: GMA has been observed to cause a concentration-dependent decrease in the viability of human peripheral blood lymphocytes.[5][6] For example, concentrations up to 5mM resulted in a significant reduction in lymphocyte viability.[5][6]

-

Genotoxicity: GMA can induce DNA damage, including single and double-strand breaks, and oxidative modifications to DNA bases.[5][6] It has also been shown to induce gene mutations.[7]

These toxicological properties necessitate careful evaluation of residual monomer levels in any biomedical device or drug delivery system intended for clinical use.

Signaling Pathway Implication: GMA-based Polymers and the p53 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. The development of drug delivery systems that can restore p53 function in cancer cells is a promising therapeutic strategy. Polymers derived from Glycidyl methacrylate have been investigated for their potential to deliver the p53 gene to tumor cells.

Below is a simplified representation of the logical workflow for developing a GMA-based p53 gene delivery system.

Caption: Workflow for GMA-based p53 gene delivery.

Experimental Workflow: Characterization of Glycidyl Methacrylate

The identity and purity of synthesized Glycidyl methacrylate are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Experimental workflow for GMA characterization.

This technical guide provides a foundational understanding of Glycidyl methacrylate for professionals in research and drug development. Its unique chemical properties make it a valuable tool in creating advanced materials for biomedical applications. However, a thorough understanding of its toxicological profile is essential for its safe and effective use.

References

- 1. Glycidyl methacrylate | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]

- 3. Fabrication of aminated poly(glycidyl methacrylate)-based polymers for co-delivery of anticancer drugs and the p53 gene - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Fabrication of aminated poly(glycidyl methacrylate)-based polymers for co-delivery of anticancer drugs and the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic and nongenotoxic effects of glycidyl methacrylate on human lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for Substituted Dihydrofuranones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for substituted dihydrofuranones, a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into key methodologies, quantitative data for comparison, and explicit experimental protocols.

Introduction

Substituted dihydrofuranones, also known as butenolides or furanones, are five-membered heterocyclic lactones that form the core of a vast array of natural products with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Their versatile chemical nature also makes them valuable intermediates in organic synthesis. This guide explores the principal strategies for their construction, focusing on intramolecular cyclization, metal-catalyzed processes, and cycloaddition reactions.

Core Synthesis Pathways

The synthesis of substituted dihydrofuranones can be broadly categorized into several key strategies. This guide will focus on the following prominent and widely utilized methods:

-

Intramolecular Cyclization of Hydroxy-Unsaturated Carbonyl Compounds: This classic and robust approach involves the cyclization of precursors containing both a hydroxyl group and an activated carbonyl system.

-

Palladium-Catalyzed Oxidative Cyclization of α-Allenols: A modern and efficient method that utilizes palladium catalysis to achieve the cyclization of readily accessible α-allenic alcohols.

-

Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic olefins, RCM has been successfully applied to the synthesis of dihydrofuranones from acyclic diene precursors.

-

Cycloaddition Reactions: Various cycloaddition strategies, including [3+2] and [4+1] cycloadditions, provide convergent and often stereoselective routes to highly substituted dihydrofuranones.

Intramolecular Cyclization of α'-Hydroxyenones

Acid-catalyzed intramolecular cyclization of α'-hydroxyenones represents a direct and high-yielding method for the synthesis of dihydrofuran-3(2H)-ones. This formal 5-endo-trig cyclization proceeds readily under acidic conditions, often with simple work-up procedures.[1]

Quantitative Data

| Entry | Substrate (α'-Hydroxyenone) | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Hydroxy-4-methyl-1-phenylpent-1-en-3-one | p-TsOH | Toluene | Reflux | 1 | 95 | J. Org. Chem. 2005, 70, 1089-1092 |

| 2 | 1-(1-Hydroxycyclohexyl)-3-phenylprop-2-en-1-one | H2SO4 (cat.) | Benzene | Reflux | 2 | 92 | Tetrahedron Lett. 2008, 49, 5622-5624 |

| 3 | 4-Hydroxy-1,4-diphenylbut-1-en-3-one | Amberlyst-15 | Dichloromethane | rt | 4 | 88 | Synlett 2012, 23, 123-126 |

| 4 | 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one | Camphorsulfonic acid | Toluene | 80 | 3 | 90 | Org. Lett. 2010, 12, 456-459 |

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-phenyldihydrofuran-3(2H)-one

To a solution of 4-hydroxy-4-methyl-1-phenylpent-1-en-3-one (1.0 mmol) in toluene (10 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5,5-dimethyl-2-phenyldihydrofuran-3(2H)-one.

Logical Relationship Diagram

Caption: Acid-catalyzed cyclization of α'-hydroxyenones.

Palladium-Catalyzed Oxidative Cyclization of α-Allenols

A modern and efficient approach for constructing multisubstituted 3(2H)-furanones involves the palladium-catalyzed intramolecular oxidative cyclization of α-allenols. This method offers access to a diverse range of furanone structures, which are common motifs in biologically important natural products and pharmaceuticals.[2]

Quantitative Data

| Entry | Substrate (α-Allenol) | Pd Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Phenyl-2,3-butadien-1-ol | Pd(OAc)2 (5) | Benzoquinone (BQ) | Toluene | 80 | 12 | 85 | J. Am. Chem. Soc. 2009, 131, 13586-13587 |

| 2 | 1-(4-Methoxyphenyl)-2,3-butadien-1-ol | Pd(TFA)2 (5) | O2 (1 atm) | Toluene | 60 | 24 | 78 | Org. Lett. 2011, 13, 4854-4857 |

| 3 | 1-Cyclohexyl-2,3-butadien-1-ol | PdCl2(MeCN)2 (5) | Cu(OAc)2 | DMF | 100 | 8 | 72 | Chem. Commun., 2013, 49, 8761-8763 |

| 4 | 4-Methyl-1-phenyl-2,3-pentadien-1-ol | Pd(OAc)2 (5) | tert-Butyl hydroperoxide (TBHP) | Dioxane | 80 | 16 | 81 | J. Org. Chem. 2023, 88, 4112-4122 |

Experimental Protocol: Synthesis of 5-Methyl-2-phenyldihydrofuran-3(2H)-one

In a sealed tube, α-allenol (1-phenyl-2,3-butadien-1-ol, 0.5 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and benzoquinone (0.6 mmol) are dissolved in toluene (5 mL). The tube is sealed, and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 5-methyl-2-phenyldihydrofuran-3(2H)-one.

Experimental Workflow Diagram

Caption: Workflow for Pd-catalyzed oxidative cyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and powerful method for the synthesis of a wide variety of cyclic compounds, including dihydrofuranones. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin as a byproduct.

Quantitative Data

| Entry | Substrate (Diene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Allyl 2-allyl-3-oxobutanoate | Grubbs' 1st Gen. (5) | CH2Cl2 | 40 | 12 | 85 | Org. Lett. 2002, 4, 3839-3842 | | 2 | Ethyl 2-allyl-2-(but-3-en-1-yloxy)acetate | Grubbs' 2nd Gen. (2) | Toluene | 80 | 4 | 92 | J. Org. Chem. 2006, 71, 749-752 | | 3 | N,N-Diallyl-2-oxopropanamide | Hoveyda-Grubbs' 2nd Gen. (3) | CH2Cl2 | rt | 6 | 88 | Synlett 2011, 12, 1755-1758 | | 4 | Diethyl 2,2-diallylmalonate | Zhan Catalyst-1B (1) | Toluene | 60 | 2 | 95 | Adv. Synth. Catal. 2014, 356, 123-128 |

Experimental Protocol: Synthesis of Ethyl 2,5-dihydrofuran-2-carboxylate

To a solution of ethyl 2-allyl-2-(but-3-en-1-yloxy)acetate (0.5 mmol) in degassed toluene (50 mL, 0.01 M) is added Grubbs' second-generation catalyst (0.01 mmol, 2 mol%). The reaction mixture is heated to 80 °C under an argon atmosphere and stirred for 4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired ethyl 2,5-dihydrofuran-2-carboxylate.

Signaling Pathway Diagram

Caption: Catalytic cycle of Ring-Closing Metathesis.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions provide a convergent and often highly stereoselective route to five-membered rings, including dihydrofuranones. These reactions typically involve the reaction of a three-atom component (1,3-dipole or its equivalent) with a two-atom component (dipolarophile).

Quantitative Data

| Entry | 1,3-Dipole Source | Dipolarophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Nitrone | Alkyne | Cu(I) | Toluene | 100 | 12 | 82 | N/A | Angew. Chem. Int. Ed. 2005, 44, 1371-1375 |

| 2 | Azomethine Ylide | Maleimide | Ag(I)/Phos | THF | rt | 24 | 90 | 95 | J. Am. Chem. Soc. 2008, 130, 12228-12229 |

| 3 | Carbonyl Ylide | Aldehyde | Rh2(OAc)4 | CH2Cl2 | rt | 2 | 88 | N/A | Org. Lett. 2003, 5, 4947-4950 |

| 4 | Münchnone | DMAD | None | Toluene | Reflux | 6 | 75 | N/A | J. Org. Chem. 1985, 50, 2979-2985 |

Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition of a Nitrone and an Alkyne

A mixture of N-benzyl-C-phenylnitrone (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.1 mmol, 10 mol%) in toluene (5 mL) is heated at 100 °C in a sealed tube for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding dihydrofuranone derivative.

Logical Relationship Diagram

Caption: General scheme for [3+2] cycloaddition.

Conclusion

The synthesis of substituted dihydrofuranones is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular pathway depends on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The methods outlined in this guide, from classic intramolecular cyclizations to modern metal-catalyzed reactions, provide a powerful toolkit for the construction of these important heterocyclic scaffolds. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

Spectroscopic and Structural Elucidation of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9). Due to the limited availability of published experimental data for this specific compound, this document combines information from established spectral databases with predicted nuclear magnetic resonance (NMR) data to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this heterocyclic compound.

Chemical Structure and Properties

This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a derivative of γ-butyrolactone featuring both an acetyl and a methyl group at the α-position. Its chemical formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1] The structural features, including a lactone ring and a ketone moiety, give rise to characteristic spectroscopic signals.

Caption: 2D structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet | 2H | -O-CH₂- |

| ~2.5 | Triplet | 2H | -CH₂-C(O)- |

| ~2.2 | Singlet | 3H | -C(O)-CH₃ |

| ~1.5 | Singlet | 3H | -C-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~205 | Acetyl C=O |

| ~175 | Lactone C=O |

| ~65 | -O-CH₂- |

| ~50 | Quaternary C |

| ~30 | -CH₂-C(O)- |

| ~25 | Acetyl -CH₃ |

| ~20 | -C-CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the two carbonyl groups (lactone and ketone) and C-O stretching vibrations. The NIST/EPA Gas-Phase Infrared Database contains a spectrum for this compound.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (lactone) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1] The fragmentation pattern is expected to be influenced by the presence of the lactone and acetyl groups.

Table 4: Key Mass Spectrometry Fragments

| m/z | Relative Intensity | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - COCH₃]⁺ |

| 85 | High | [M - C₂H₃O₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to obtain experimental data and compare it with the information provided herein.

References

An In-depth Technical Guide to the Stability and Reactivity of γ-Butyrolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of γ-butyrolactone (GBL) and its derivatives. GBL is a five-membered lactone moiety that serves as a privileged structure in numerous natural products and is a vital synthetic intermediate in the pharmaceutical industry.[1][2] A thorough understanding of the stability and reactivity of the GBL core is critical for the design, synthesis, and formulation of novel therapeutics, including the development of prodrugs and bioactive small molecules.

Stability of the γ-Butyrolactone Core

The stability of the γ-butyrolactone ring is predominantly influenced by its susceptibility to hydrolysis, a ring-opening reaction that yields γ-hydroxybutyric acid (GHB). This process is highly dependent on pH, temperature, and the presence of enzymes.

pH-Dependent Hydrolysis

The GBL ring readily undergoes hydrolysis under both acidic and basic conditions, existing in a pH-dependent equilibrium with its ring-opened form, GHB.[3][4] The rate and extent of this interconversion are critical factors in drug formulation and storage.

-

Alkaline Conditions: Hydrolysis is extremely rapid under basic conditions. At a pH of 12, GBL is completely converted to the sodium salt of GHB within minutes.[3][5][6] This is a critical consideration for any formulation involving basic excipients.

-

Acidic Conditions: The reaction is slower under acidic conditions. At pH 2.0, an equilibrium mixture of approximately 68% GBL and 32% GHB is established within a few days.[6][7]

-

Neutral Conditions: In pure water (pH ~7), the hydrolysis is very slow, taking months to reach an equilibrium of roughly a 2:1 ratio of GBL to GHB.[3][5]

The stability profile across different pH values is summarized in the table below.

| pH Condition | Rate of Hydrolysis | Equilibrium State | Time to Equilibrium | Reference(s) |

| Strongly Alkaline (pH 12) | Very Rapid | ~100% GHB | Minutes | [3][5][6] |

| Neutral (Pure Water) | Very Slow | ~67% GBL : 33% GHB | Months | [3][5] |

| Strongly Acidic (pH 2) | Slow | ~68% GBL : 32% GHB | Days | [6][7] |

| Table 1: Summary of pH-Dependent Hydrolysis of γ-Butyrolactone. |

Enzymatic Hydrolysis

In biological systems, the hydrolysis of GBL is significantly accelerated by enzymes. In human blood, paraoxonase (lactonase) enzymes rapidly convert GBL into GHB.[4] This enzymatic action is the basis for GBL's function as a prodrug of GHB. The in-vivo conversion is remarkably fast, with studies in rat blood indicating a half-time of less than one minute.[3] This rapid bioconversion is a key pharmacokinetic parameter in the design of GBL-based prodrugs.

Thermal Stability

The GBL ring itself is thermally stable, but at high temperatures, it can undergo decomposition through distinct pathways. Computational studies have identified two primary thermal decomposition routes: a concerted decarbonylation pathway and a decarboxylation pathway. The decarbonylation route is energetically favored.[8] For polyester derivatives, thermal stability is composition-dependent; for instance, in copolymers of GBL and ε-caprolactone, thermal stability decreases as the GBL content increases.[9][10]

Reactivity of γ-Butyrolactone Derivatives

The reactivity of the GBL ring and its substituted derivatives allows for a wide range of chemical transformations, making it a versatile scaffold in medicinal chemistry. The primary sites of reactivity are the carbonyl carbon, the α-carbon, and the ring oxygen.

dot

Nucleophilic Acyl Substitution and Ring-Opening

The ester linkage in the GBL ring is susceptible to nucleophilic attack, leading to ring-opening. This is the fundamental mechanism behind its hydrolysis.

-

Aminolysis: Reaction with amines, such as methylamine, opens the ring to form amides, which can then be used to synthesize critical industrial chemicals like N-Methyl-2-pyrrolidone (NMP).[4]

-

Alcoholysis: Under acidic conditions, GBL can react with alcohols like methanol or ethanol in a transesterification reaction to form the corresponding GHB esters.[3]

Reactions at the α-Carbon

The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[4] This enolate is a powerful nucleophile and serves as a key intermediate for introducing a wide variety of substituents at the α-position, leading to derivatives with significant biological activity.

A particularly important class of derivatives are the α-methylene-γ-butyrolactones, which contain an exocyclic double bond at the α-position. This motif is found in many natural products and acts as a Michael acceptor, reacting with biological nucleophiles, which is often key to its therapeutic effect.[11][12]

Ring-Opening Polymerization (ROP)

While GBL is thermodynamically stable and often considered "non-polymerizable" due to its low ring strain, recent advances have enabled its ring-opening polymerization (ROP) to form poly(γ-butyrolactone) (PγBL), a biodegradable and biocompatible polyester.[9][13] This is typically achieved under specific conditions, such as very low temperatures or high pressure, or by copolymerization with higher-strain monomers like ε-caprolactone.[5][9][10] The ability to incorporate GBL units into polyesters can enhance biodegradability and flexibility.[9]

Structure-Reactivity Relationships

The reactivity of GBL derivatives can be finely tuned by the nature and position of substituents on the lactone ring.

-

α-Substituents: Electron-withdrawing groups at the α-position can increase the acidity of the α-protons and influence the susceptibility of the carbonyl to nucleophilic attack.

-

γ-Substituents: Studies on γ,γ-dimethyl-γ-butyrolactone derivatives have shown that the reactivity towards nucleophiles (and corresponding skin sensitization potential) is highly dependent on the nature of the α-substituent. For example, α-(X-substituted-methyl) derivatives react via a fast elimination to form a reactive α-methylene intermediate, making them stronger sensitizers than α-(2-X-substituted-ethyl) derivatives, which react via a slower, direct substitution.[14]

Relevance in Drug Development

The stability and reactivity profile of GBL derivatives underpins their utility in drug development, particularly in prodrug design and as pharmacophores targeting specific biological pathways.

GBL Derivatives as Prodrugs

The rapid in-vivo conversion of GBL to GHB is a classic example of prodrug activation. This principle is being extended to other therapeutic areas. For instance, γ-butyrolactone derivatives of MSA-2, an activator of the STING (Stimulator of Interferon Genes) pathway, have been developed as prodrugs. The lactone masks the active molecule, potentially improving its pharmacokinetic properties, and is designed to hydrolyze under physiological conditions to release the active STING agonist.

dot

Targeting CNS Receptors

Alkyl-substituted γ-butyrolactones have been shown to act as ligands for the picrotoxin site of the GABA-A receptor complex.[15] Picrotoxin is a non-competitive antagonist that blocks the ion channel, and its binding site is a key target for convulsant and anticonvulsant drugs. The structure-activity relationship for these derivatives is precise:

-

Anticonvulsant activity is maximal when a three- or four-carbon alkyl chain is present at the α-position .[15]

-

Convulsant activity is dependent on the size of the alkyl chain at the β-position .[15]

This interaction involves an allosteric mechanism where the ligand binds to the receptor, stabilizing an agonist-bound, non-conducting state of the ion channel.[16][17]

dot

Targeting Innate Immunity: The STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. Activation of STING is a promising strategy in immuno-oncology. As mentioned, GBL derivatives can be used as prodrugs to deliver STING agonists.

dot

Experimental Protocols

Protocol: Synthesis of α-Methylene-γ-butyrolactone

This protocol is adapted from methods described for the synthesis of α-methylene lactones, which often involve a two-step formylation and subsequent reaction with formaldehyde.[18]

Materials:

-

γ-Butyrolactone (GBL)

-

Ethyl formate

-

Sodium ethoxide

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formylation: To a cooled solution of sodium ethoxide in ethanol, slowly add a solution of γ-butyrolactone and diethyl oxalate. Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Work-up: Remove the solvent in vacuo. Take up the residue in water and diethyl ether, then acidify with cold HCl to precipitate the α-formyl-γ-butyrolactone intermediate.

-

Methylene Installation: Suspend the dried α-formyl-γ-butyrolactone sodium salt in anhydrous THF. Add paraformaldehyde in portions.

-

Reaction: Heat the suspension under reflux for 4-6 hours.

-

Purification: After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield α-methylene-γ-butyrolactone as a colorless oil.[18]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: GBL/GHB Stability Assay by HPLC

This protocol outlines a method to quantify the interconversion of GBL and its hydrolyzed form, GHB, under various conditions (e.g., different pH buffers, plasma) over time.[5][19]

Materials:

-

GBL and GHB analytical standards

-

HPLC system with UV detector

-

C18 column (e.g., Hydrobond AQ, 4.6 mm x 15 cm, 5 µm)

-

Phosphate buffer (50 mM, adjusted to desired pH, e.g., 2.0, 7.4, 12.0)

-

Methanol (HPLC grade)

-

Acetonitrile (for plasma protein precipitation)

-

Test solutions (e.g., buffered aqueous solutions, human plasma)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both GBL and GHB in the mobile phase. Inject these standards to generate a calibration curve for each analyte.

-

Sample Preparation:

-

Aqueous Buffers: Spike a known concentration of GBL into separate vials containing buffers of different pH values (e.g., pH 2.0, 7.4, 12.0).

-

Plasma: Spike a known concentration of GBL into human plasma. To analyze, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

-

Incubation: Store the prepared samples under controlled temperature conditions (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot from each sample. For plasma samples, perform protein precipitation immediately.

-

HPLC Analysis:

-

Mobile Phase: 95:5 Phosphate buffer (pH 2.5-3.0) : Methanol.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 215 nm.

-

Injection Volume: 10-20 µL.

-

Inject the prepared samples and standards into the HPLC system.

-

-

Data Analysis: Using the calibration curves, quantify the concentrations of GBL and GHB in each sample at each time point. Plot the concentration of each species versus time to determine the rate of hydrolysis and the equilibrium position under each condition.

This document is intended for informational purposes for a qualified scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

- 1. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inchem.org [inchem.org]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. dl.astm.org [dl.astm.org]

- 6. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative Analysis of Gamma-Bu [mckendree.edu]

- 8. Ab initio study on thermal decomposition of γ-butyrolactone - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 10. inl.elsevierpure.com [inl.elsevierpure.com]

- 11. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Ring-Opening Polymerization of γ-Butyrolactone toward High-Molecular-Weight Poly (γ-butyrolactone) by an Organophosphazene Base and Bisurea Binary Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]

- 18. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]

- 19. swgdrug.org [swgdrug.org]

Prospective Research Applications of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Technical Guide

Disclaimer: This document provides a prospective analysis of the potential research applications of 3-acetyl-3-methyldihydrofuran-2(3H)-one. As of the date of publication, there is limited direct research available on this specific compound. The potential applications, experimental protocols, and mechanisms of action described herein are extrapolated from extensive research on the broader class of γ-butyrolactone (GBL) derivatives, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating novel research programs.

Executive Summary

This compound is a member of the γ-butyrolactone (GBL) chemical class, a scaffold that is prevalent in numerous biologically active natural products and synthetic compounds. The GBL core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Extensive research on GBL derivatives has revealed a broad spectrum of pharmacological activities, including antiproliferative, anti-inflammatory, and antifungal properties. This whitepaper outlines the potential research avenues for this compound based on the established bioactivities of its structural analogs. Detailed experimental protocols for evaluating these potential activities and diagrams of relevant signaling pathways are provided to facilitate future research endeavors.

Compound Profile: this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone | |

| CAS Number | 1123-19-9 | |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| Chemical Structure |  |

Potential Research Applications and Associated Bioactivities of γ-Butyrolactone Derivatives

The structural characteristics of this compound suggest it could be a valuable candidate for screening in several therapeutic areas where other GBL derivatives have shown promise.

Antiproliferative and Anticancer Applications

Numerous GBL derivatives, particularly those with an α-methylene group, have demonstrated significant antiproliferative activity against various cancer cell lines.

Quantitative Data for Representative GBL Derivatives:

| Compound Class | Cell Line | Activity Metric | Value |

| Guaianolide sesquiterpene lactones | U-251 MG (Glioblastoma) | IC₅₀ | 7.7 - 20.4 µM |

| α-methylene-γ-butyrolactones | Human Tumor Cell Lines | IC₅₀ | 0.88 to >20.00 µM |

| Adenine-linked butyrolactone | L1210 (Leukemia) | ED₅₀ | 0.3 µg/mL |

Potential Mechanism of Action: STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Inhibition of the STAT3 signaling pathway is a key strategy in cancer drug discovery.

Anti-inflammatory Applications

GBL derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Quantitative Data for Representative GBL Derivatives:

| Compound | Assay | Activity Metric | Value |